4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene and pyridine core, with a 2-methylphenyl substituent at the 4-position. The thieno[3,2-c]pyridine scaffold is structurally related to pharmacologically active thienopyridines such as prasugrel and clopidogrel, which are known for their antiplatelet activity via P2Y12 ADP receptor inhibition . The compound’s molecular formula is C₁₄H₁₅NS, with a molecular weight of 229.34 g/mol.
Properties
IUPAC Name |
4-(2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-4-2-3-5-11(10)14-12-7-9-16-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJPLDDGSHDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCN2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups into heterocyclic frameworks. In the synthesis of this compound, this method enables direct coupling of 2-methylphenylboronic acid with a halogenated thienopyridine precursor. Early attempts using 4-chlorothieno[3,2-c]pyridine and 1.5 equivalents of boronic acid in toluene with Pd(PPh₃)₄ (2.5 mol%) and K₂CO₃ (1.3 eq) yielded only trace product due to poor solubility and incomplete conversion. Transitioning to polar solvents like THF or DMF under reflux improved interaction between reactants, yet yields remained suboptimal (≤34%).
A breakthrough emerged with adjusted stoichiometry: doubling the boronic acid (2 eq), increasing K₂CO₃ to 2.6 eq, and elevating Pd(PPh₃)₄ to 2 mol% in THF at reflux. These conditions achieved full conversion, isolating the target compound in 67% yield after chromatography. This optimization underscores the necessity of excess boronic acid and base to drive the reaction to completion, likely by mitigating protodeboronation side reactions.
Cyclization Strategies for Core Assembly
The thieno[3,2-c]pyridine nucleus can be constructed via cyclization of prefunctionalized intermediates. A proven route begins with methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate, synthesized from 4-methylacetophenone through sequential oximation, thioglycolate coupling, and guanidine formation. Condensation with ethoxycarbonyl isothiocyanate in DMF generates a thiourea intermediate, which undergoes cyclization upon heating with tert-butylamine and EDCI·HCl. This method, while step-intensive, offers precise control over ring substitution patterns.
Alternative approaches leverage reductive amination to form the tetrahydro-pyridine ring. For example, 3-thienylmethylamine derivatives are treated with carbonyl compounds under hydrogenation conditions, followed by acid-catalyzed cyclization. However, steric hindrance from the 2-methylphenyl group complicates ring closure, necessitating harsh conditions that may degrade sensitive functionalities.
Optimization of Reaction Parameters
Catalytic System and Solvent Effects
The choice of catalyst and solvent profoundly impacts coupling efficiency. Palladium-based catalysts, particularly Pd(PPh₃)₄, outperform alternatives like Pd(OAc)₂ due to enhanced stability and electron-donating properties. Polar aprotic solvents (THF, DMF) facilitate boronic acid activation but may coordinate palladium, slowing transmetallation. Table 1 summarizes critical optimization data for Suzuki-Miyaura reactions:
| Entry | Boronic Acid (eq) | Base (eq) | Pd(PPh₃)₄ (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.5 | 1.3 | 2.5 | Toluene | Traces |
| 4 | 1.0 | 1.3 | 1.0 | THF | 34 |
| 5 | 2.0 | 2.6 | 2.0 | THF | 67 |
These results highlight the necessity of excess boronic acid (2 eq) and base (2.6 eq) to neutralize HBr byproducts and stabilize the palladium intermediate.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Successful synthesis is validated by NMR and MS. The ¹H NMR spectrum of this compound displays distinct aromatic protons at δ 7.2–7.4 ppm (multiplet, 4H, aryl-H) and δ 6.8 ppm (singlet, 1H, thienyl-H). The tetrahydro-pyridine moiety shows resonances at δ 3.1–3.3 ppm (m, 2H, CH₂-N) and δ 2.5–2.7 ppm (m, 4H, CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 213.4 (C₁₀H₁₅NS₂).
Purity and Yield Considerations
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity, though recrystallization from ethanol/water mixtures offers a solvent-free alternative. Yield variability (34–67%) stems from competing side reactions, including homo-coupling of boronic acid and protodehalogenation.
Challenges and Alternative Methodologies
Competing Side Reactions
Protodeboronation and oxidative homocoupling of 2-methylphenylboronic acid are prevalent under basic conditions. Adding catalytic amounts of Cu(I) iodide suppresses these pathways by stabilizing the boronate complex . Alternatively, Miyaura borylation of a preformed thienopyridine bromide could circumvent these issues but remains unexplored.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets.
- Anticancer Activity : Studies have shown that derivatives of thieno[3,2-c]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, compounds with this scaffold have been tested against breast and lung cancer cells, demonstrating significant inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that thieno[3,2-c]pyridine derivatives possess antimicrobial activity. A study reported that certain modifications of this compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria.
Neuropharmacology
The compound has been explored for its neuroprotective properties. It has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Organic Electronics
Due to its unique electronic properties, this compound is being studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Conductivity Studies : Research has demonstrated that incorporating this compound into polymer matrices enhances charge transport properties, making it suitable for use in electronic applications.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer efficacy of this compound derivatives on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thieno derivative A | 15 | MCF-7 |
| Thieno derivative B | 22 | MCF-7 |
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results highlighted that certain modifications significantly enhanced antibacterial activity.
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Derivative C | 18 | S. aureus |
| Derivative D | 15 | E. coli |
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Prasugrel
- Structure: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
- Key Differences: Prasugrel has a 2-fluorophenyl and cyclopropyl group, while the target compound features a simpler 2-methylphenyl group. Prasugrel is a prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly binds to P2Y12 receptors . No such metabolic pathway is reported for the target compound.
- Pharmacological Activity: Prasugrel exhibits potent antiplatelet effects (IC₅₀ ≈ 0.1 µM for ADP-induced aggregation) , whereas 4-(2-methylphenyl)-thienopyridine derivatives (e.g., compound C1 in ) show variable activity, with some outperforming ticlopidine in rat models .
Clopidogrel
- Structure: Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate.
- Key Differences :
Furo[3,2-c]pyridine Derivatives
- Structure : Compounds like 6-(4-(Furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)pyrimidin-4(3H)-one () replace the thiophene ring with a furan.
- Key Differences :
Physicochemical Properties
Biological Activity
4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N. It features a thieno[3,2-c]pyridine core which is known for its diverse biological activities. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13N |
| CAS Number | 1171728-79-2 |
| Molar Mass | 199.25 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-c]pyridine. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. In particular:
- A study reported that certain thieno derivatives exhibited IC50 values as low as 7.45 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard treatments like camptothecin and etoposide .
- Molecular docking studies suggested that these compounds bind effectively to topoisomerase enzymes, which are critical targets in cancer therapy .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Topoisomerases: Compounds in this class have been shown to inhibit both topoisomerase I and II activities.
- Induction of Reactive Oxygen Species (ROS): Enhanced ROS generation leads to increased oxidative stress in cancer cells.
- Cell Cycle Arrest: These compounds can halt the cell cycle at the G2/M phase, preventing further cell division and proliferation.
Case Studies
-
Study on Anticancer Activity:
- Researchers synthesized a series of thieno derivatives and evaluated their anticancer properties against multiple cell lines.
- The most promising candidates demonstrated dual inhibition of topoisomerases and significant cytotoxicity with favorable ADME properties (Absorption, Distribution, Metabolism, Excretion) confirming their drug-likeness .
- Structure-Activity Relationship (SAR):
Safety and Toxicology
While exploring the therapeutic potential of this compound is crucial, understanding its safety profile is equally important:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine?
- Methodology : A multi-step synthesis involving trityl protection of the thienopyridine core (e.g., 5-Trityl intermediates) followed by Friedel-Crafts alkylation or Suzuki coupling for introducing the 2-methylphenyl group. For example, bromination at the 2-position of the thienopyridine ring (as in prasugrel intermediates) enables nucleophilic substitution or cross-coupling reactions .
- Key Considerations : Use anhydrous conditions (e.g., THF/toluene) with catalysts like Mg powder for brominated intermediates. Post-synthetic deprotection (e.g., acid hydrolysis) yields the final compound .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 220–260 nm) for purity assessment.
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 2.3–2.6 ppm for methylphenyl protons; ¹³C NMR for aromatic carbons).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at ~265–311 Da, depending on derivatives) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Platelet Aggregation Inhibition : Test ADP-induced aggregation in human platelet-rich plasma (PRP) at concentrations 0.1–10 µM, comparing to clopidogrel/prasugrel as controls .
- CYP450 Metabolism : Incubate with liver microsomes (human/rat) to assess metabolic stability and identify potential prodrug activation pathways .
Advanced Research Questions
Q. How to address chiral separation challenges for stereoisomers of this compound?
- Chromatography : Use Chiralcel OD-H columns (cellulose tris-3,5-dimethylphenylcarbamate) with hexane:isopropanol (90:10) mobile phase. Prasugrel enantiomers showed baseline separation under these conditions, suggesting applicability to structurally similar thienopyridines .
- Racemization Risk : Monitor optical rotation over time (e.g., polarimetry at 25°C) to detect spontaneous racemization, which may require low-temperature storage .
Q. What computational approaches predict binding affinity to ADP receptors (e.g., P2Y₁₂)?
- Docking Studies : Use AutoDock Vina with PDB 4NTJ (human P2Y₁₂ receptor). Focus on key interactions:
- π-π stacking between the thienopyridine core and Phe/Tyr residues.
- Hydrogen bonding of the methylphenyl group with Lys280/Arg256 .
Q. How to resolve contradictions in synthetic yields across different routes?
- Case Study : Compare yields from brominated intermediate routes (33% in prasugrel synthesis) vs. direct coupling methods. Factors include:
- Steric hindrance from trityl groups reducing reactivity .
- Solvent polarity effects on reaction kinetics (e.g., THF vs. DMF) .
Q. What safety protocols are critical for handling reactive intermediates?
- Hazard Mitigation :
- Use fume hoods for bromination steps (volatile HBr byproduct).
- PPE: Nitrile gloves, goggles, and flame-resistant lab coats.
- Storage: Airtight containers under nitrogen at –20°C to prevent degradation .
Critical Analysis of Contradictions
- Stereochemical Stability : notes rapid racemization of prasugrel analogs, conflicting with stable chiral HPLC results. Resolution: Validate enantiopurity via circular dichroism (CD) post-separation .
- Yield Variability : Discrepancies in brominated intermediate yields (33% vs. 50% in other routes) suggest solvent-dependent side reactions. Controlled moisture levels (<50 ppm) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
